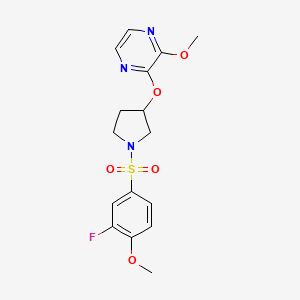

2-((1-((3-氟-4-甲氧苯磺酰基)吡咯烷-3-基)氧基)-3-甲氧基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

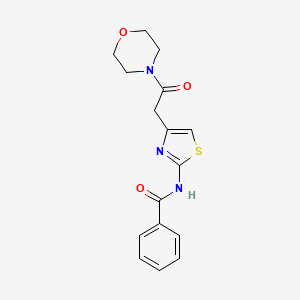

The compound "2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine" is a synthetic molecule that appears to be related to sulfonamide-based antitumor agents. Sulfonamides are a class of compounds known for their wide range of medicinal applications, including antibacterial and anticancer activities. The structure of the compound suggests that it may interact with biological systems in a manner similar to other sulfonamide derivatives that have been studied for their antitumor properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and the potential for unexpected outcomes. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was performed using solid-phase synthesis, which is a method that can facilitate the synthesis of complex molecules. During the process, a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) led to the formation of pyrrolidin-3-ones instead of the expected 1,4-oxazepanes, indicating that the synthesis of such compounds can yield surprising results and that careful control of reaction conditions is necessary .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical to their biological activity. The presence of a sulfonyl group attached to an aromatic ring, as seen in the compound of interest, is a common feature in many biologically active sulfonamides. The specific substituents on the aromatic ring and the nature of the linkage to the pyrrolidine and pyrazine moieties would influence the compound's interaction with biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, which are essential for their biological activity and pharmacokinetics. The rearrangement reactions, as observed in the synthesis of chiral pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl) sulfonamides, highlight the reactivity of such compounds under certain conditions . These reactions can lead to the formation of new chiral centers, which may have significant implications for the compound's biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of methoxy and fluoro substituents can affect the compound's lipophilicity and, consequently, its ability to permeate cell membranes, which is crucial for antitumor activity. The pyrrolidine and pyrazine rings in the compound's structure may also contribute to its conformational stability and the specificity of its interactions with biological targets.

科学研究应用

药物发现与开发

取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺被确定为有效且选择性的 Met 激酶抑制剂,在口服给药后,在 Met 依赖性 GTL-16 人胃癌异种移植模型中表现出完全的肿瘤停滞。这表明类似的化合物可能被探索其在靶向癌症治疗中的潜力 (G. M. Schroeder 等,2009).

抗癌作用

N-(6-(2-甲氧基-3-(4-氟苯磺酰氨基)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的修饰化合物在口服给药时表现出显着的抗癌作用和降低的毒性。这些发现表明此类化合物在开发有效的 PI3K 抑制剂和低毒性的有效抗癌剂中具有作用 (王晓梦 等,2015).

放射性药物开发

FPyME,一种基于[(18)F]氟吡啶的马来酰亚胺试剂,用于通过与硫醇官能团选择性结合来对肽和蛋白质进行假体标记,被设计用于 PET 成像。该化合物的化学选择性和效率证明了类似结构在开发新的基于肽和蛋白质的放射性药物中的潜在用途 (B. de Bruin 等,2005).

除草剂降解

在淹水条件下研究了磺酰脲除草剂 LGC-42153 的降解,提供了对磺酰脲化合物的环境行为和分解途径的见解。这项研究可以为开发对环境更友好的农药或修复被农药污染的环境提供信息 (金进 等,2003).

属性

IUPAC Name |

2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O5S/c1-23-14-4-3-12(9-13(14)17)26(21,22)20-8-5-11(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYUOFOMYBHLDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)